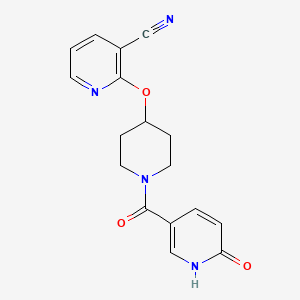

2-((1-(6-Oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound is complex, with a 6-Oxo-1,6-dihydropyridine-3-carbonyl core and a piperidin-4-yl group attached via an oxygen atom. Further analysis would require more specific data or computational modeling.Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Studies on nicotinonitrile derivatives, similar to the compound , reveal intricate details about their crystal structures. These compounds exhibit non-planar configurations, dihedral angles, and interactions that contribute to their supramolecular assembly and stability. For instance, in the study by Chantrapromma et al., the crystal structure of a nicotinonitrile derivative showcased weak intramolecular C—H⋯N interactions, forming a supramolecular network (Chantrapromma et al., 2009).

Organic Synthesis

The compound's structure is relevant to the synthesis of various organic molecules, including nitriles, ketones, and lactams. Moriarty et al. describe the oxidation of primary amines with iodosobenzene, resulting in nitriles and cyclic ketones, indicating the potential of related structures in synthetic chemistry (Moriarty et al., 1988).

Material Science Applications

Nicotinonitrile derivatives are explored for their potential in material science, particularly in the synthesis of new classes of nonlinear optical (NLO) materials. Raghukumar et al. synthesized derivatives demonstrating significant NLO properties, highlighting the importance of structural manipulation for enhancing material functionalities (Raghukumar et al., 2003).

Photophysical Properties

The synthesis and study of nicotinonitrile derivatives incorporating pyrene and fluorene moieties indicate their potential in applications requiring specific photophysical properties. Hussein et al. developed a method yielding compounds with strong blue-green fluorescence, suitable for various applications in materials science (Hussein et al., 2019).

Antiproliferative Activity

Compounds structurally related to the one have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, demonstrating the potential therapeutic applications of such molecules (El-Sayed et al., 2014).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit the tyrosine-protein kinase abl1 , which plays a crucial role in cell differentiation, cell division, cell adhesion, and stress response.

Mode of Action

It can be inferred from similar compounds that it may interact with its target protein and inhibit its function . This interaction could lead to changes in the cellular processes controlled by the target protein.

Biochemical Pathways

Given the potential target of this compound, it could affect pathways related to cell differentiation, cell division, cell adhesion, and stress response .

Result of Action

Based on the potential target of this compound, it could potentially inhibit the function of the tyrosine-protein kinase abl1, leading to changes in cellular processes such as cell differentiation, cell division, cell adhesion, and stress response .

Eigenschaften

IUPAC Name |

2-[1-(6-oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c18-10-12-2-1-7-19-16(12)24-14-5-8-21(9-6-14)17(23)13-3-4-15(22)20-11-13/h1-4,7,11,14H,5-6,8-9H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWXUIWRQWFJEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CNC(=O)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2970654.png)

![N-(2,3-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2970656.png)

![8-((2,5-Difluorophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2970658.png)

![3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2970659.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2970664.png)

![3-[(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B2970668.png)

![N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2970670.png)

![Ethyl 2-{3-bromoimidazo[1,2-a]pyridin-2-yl}acetate](/img/structure/B2970675.png)

![3-(4-Chlorophenyl)-1-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2970677.png)